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Introduction
Acquired resistance to targeted therapies remains a significant challenge in the treatment of

BRAF-mutant melanoma. While BRAF inhibitors have shown remarkable initial efficacy, the

majority of patients eventually develop resistance, often through reactivation of the MAPK

signaling pathway or activation of alternative survival pathways. CCT241161 is a potent, orally

active pan-RAF inhibitor that also targets SRC family kinases (SFKs).[1][2] This dual inhibitory

action allows CCT241161 to overcome the paradoxical activation of the MAPK pathway often

seen with first-generation BRAF inhibitors and effectively inhibit the growth of both BRAF and

NRAS mutant melanomas, as well as tumors that have acquired resistance to BRAF inhibitors.

[1][2] These application notes provide detailed protocols and data for utilizing CCT241161 as a

tool to study and overcome drug resistance in melanoma.

Mechanism of Action
CCT241161 exerts its anti-cancer effects by targeting key kinases in the MAPK and SRC

signaling pathways. It inhibits all RAF isoforms (A-RAF, B-RAF, C-RAF) and has been shown to

be effective against the common V600E BRAF mutation.[1] By also inhibiting SRC family

kinases, CCT241161 can block alternative survival signals that contribute to drug resistance.[1]

[3] Unlike first-generation BRAF inhibitors which can paradoxically activate the MAPK pathway

in BRAF wild-type cells, CCT241161 does not induce this effect, making it a valuable tool for

studying resistance mechanisms.[1]
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Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of CCT241161 in melanoma

models.

Table 1: In Vitro Kinase Inhibitory Activity of CCT241161[1][4]

Kinase Target IC50 (nM)

LCK 3

C-RAF 6

SRC 10, 15

V600E B-RAF 15

B-RAF 30, 252

Table 2: In Vitro Anti-proliferative Activity of CCT241161 in Melanoma Cell Lines[1]

Cell Line Genotype Effect of CCT241161

WM266.4 BRAF V600D
Inhibition of MEK and ERK

phosphorylation

A375 BRAF V600E Inhibition of cell growth

A375/R (PLX4720-resistant) BRAF V600E Inhibition of cell growth

D04 NRAS Q61R Anti-proliferative activity

Patient-derived BRAF inhibitor-

resistant cells
Various Inhibition of cell growth

Table 3: In Vivo Anti-tumor Activity of CCT241161 in Melanoma Xenograft Models[1]
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Xenograft Model Treatment Outcome

A375 (BRAF V600E)
10, 20 mg/kg, oral gavage,

daily for 7 days

Tumor regression without body

weight loss

A375/R (PLX4720-resistant)
10, 20 mg/kg, oral gavage,

daily for 7 days

Tumor regression without body

weight loss

D04 (NRAS Q61R)
10, 20 mg/kg, oral gavage,

daily for 7 days

Tumor regression without body

weight loss
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CCT241161 Mechanism of Action in Melanoma
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Caption: CCT241161 inhibits both RAF and SRC kinases to block melanoma growth.
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Experimental Workflow for CCT241161 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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